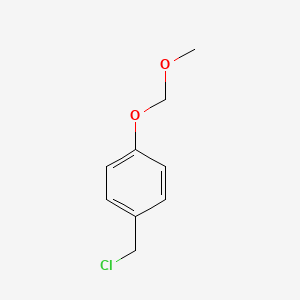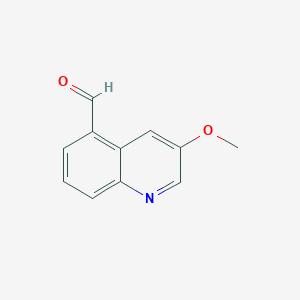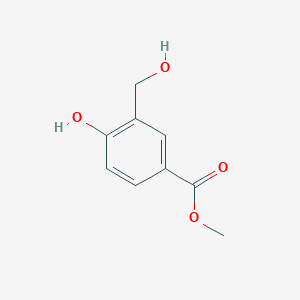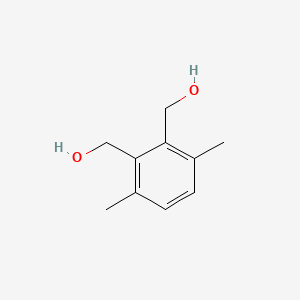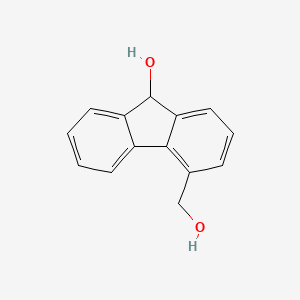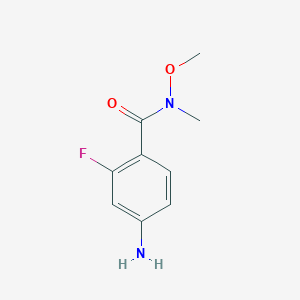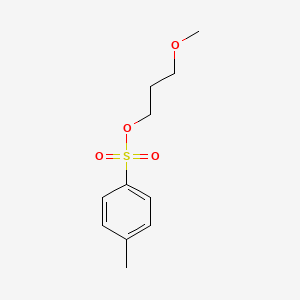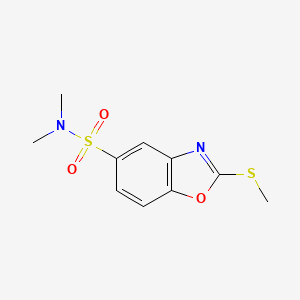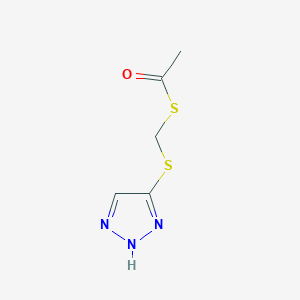
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethanethioic acid moiety linked to a 1H-1,2,3-triazol-4-ylthio group via a methyl ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester typically involves the reaction of ethanethioic acid with a suitable triazole derivative. One common method involves the use of a nucleophilic substitution reaction where the triazole derivative is reacted with ethanethioic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound a candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanethioic acid, S-(1-methylpropyl) ester
- Ethanethioic acid, S-(2-methoxyphenyl) ester
Uniqueness
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is unique due to the presence of the 1H-1,2,3-triazole moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
140128-01-4 |
|---|---|
Fórmula molecular |
C5H7N3OS2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
S-(2H-triazol-4-ylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C5H7N3OS2/c1-4(9)10-3-11-5-2-6-8-7-5/h2H,3H2,1H3,(H,6,7,8) |
Clave InChI |
SHWXDEZMFCXAKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCSC1=NNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




